GSK864

Vue d'ensemble

Description

GSK864 is an allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1; IC50s = 9, 15, and 17 nM for IDH1 mutants R132C, R132H, and R132G, respectively). It is moderately selective for mutant IDH1 over wild-type IDH1 and IDH2 mutants/wild-type. This compound causes a dose-dependent reduction in 2-hydroxyglutarate and overcomes the block of differentiation in acute myeloid leukemia (AML) cells expressing mutant IDH1.1 It reduces the number of leukemic blasts in mice with AML xenografts. See the Structural Genomics Consortium (SGC) website for more information.

This compound is a potent and selective inhibitor of mutant IDH1. This compound inhibits IDH1 mutants R132C/R132H/R132G with IC50 values of 9/15/17 nM, respectively, and is moderately selective over wild-type IDH1 and IDH2 mutants/wild-type. Treatment of R132C IDH1 mutant HT-1080 cells for 24 hours with this compound results in a dose-dependent reduction of 2-hydroxyglutarate (2-HG), which is not observed with GSK990, a structurally similar compound which is inactive as an IDH1 inhibitor. This compound has been shown to be selective in vitro for IDH1 over other classes of proteins (7TMs, ion channels, kinases) and chemoproteomic studies with GSK321, an analog of this compound, confirm selective binding of IDH1 by this chemical series. This compound has a pharmacokinetic profile suitable for in vivo studies.

Mécanisme D'action

Target of Action

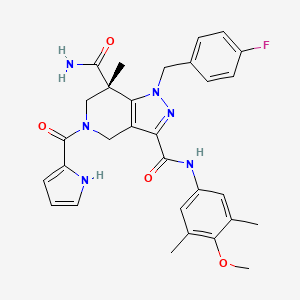

GSK864, also known as (S)-1-(4-fluorobenzyl)-N3-(4-methoxy-3,5-dimethylphenyl)-7-methyl-5-(1H-pyrrole-2-carbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3,7-dicarboxamide, is a potent and selective inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme . The primary targets of this compound are the IDH1 mutants R132C, R132H, and R132G . These mutations are often found in several types of cancer, including acute myeloid leukemia and glioma .

Mode of Action

This compound acts as an allosteric inhibitor of the mutant IDH1 enzyme . It binds to the enzyme in a non-competitive manner, changing the enzyme’s conformation and reducing its activity . This results in a decrease in the production of the oncometabolite 2-hydroxyglutarate (2-HG), which is overproduced by the mutant IDH1 enzyme .

Biochemical Pathways

The inhibition of mutant IDH1 by this compound affects the citric acid cycle, also known as the Krebs cycle or the tricarboxylic acid (TCA) cycle . The IDH1 enzyme normally catalyzes the oxidative decarboxylation of isocitrate to alpha-ketoglutarate (α-KG) in the cytoplasm . The r132 mutations cause the enzyme to instead convert α-kg to 2-hg . By inhibiting the mutant IDH1 enzyme, this compound prevents the accumulation of 2-HG, thereby reducing its oncogenic effects .

Pharmacokinetics

This suggests that the compound has acceptable absorption and distribution characteristics, is metabolized in a manner that maintains its efficacy, and is excreted in a reasonable timeframe .

Result of Action

The primary result of this compound’s action is a dose-dependent reduction in the levels of 2-HG in cells expressing the mutant IDH1 enzyme . This can lead to the reversion of the oncogenic effects of 2-HG, including epigenetic dysregulation and blockage of cellular differentiation . In a xenograft model, this compound has been shown to reduce the number of leukemic blasts .

Activité Biologique

GSK864 is a potent inhibitor of isocitrate dehydrogenase 1 (IDH1), particularly effective against both wild-type and mutant IDH1 enzymes. This compound has shown significant promise in preclinical studies, particularly in the context of acute myeloid leukemia (AML) and other malignancies characterized by aberrant IDH1 activity. The following sections detail the biological activity of this compound, including its mechanisms of action, effects on cellular metabolism, and implications for cancer treatment.

This compound functions primarily as an inhibitor of IDH1, which plays a crucial role in cellular metabolism by catalyzing the oxidative decarboxylation of isocitrate to alpha-ketoglutarate. The inhibition of IDH1 leads to a decrease in the production of 2-hydroxyglutarate (2-HG), a metabolite that is often elevated in cancers with IDH mutations. By targeting IDH1, this compound not only reduces 2-HG levels but also alters metabolic pathways within cancer cells.

Key Findings:

- IC50 Values : this compound exhibits an IC50 for mutant IDH1 ranging from 100 to 150 nM, indicating high potency against this target .

- Cell Line Studies : In leukemia cell lines such as Jurkat and MV4-11, this compound treatment resulted in significant inhibition of cell proliferation, with observed IC50 values around 2 μmol/mL after 48 hours .

Effects on Cellular Metabolism

The treatment with this compound has been shown to significantly alter the metabolic landscape of leukemic cells. A study utilizing untargeted metabolomics revealed that this compound shifts the metabolism from glycolysis towards oxidative phosphorylation. This metabolic reprogramming is associated with increased reactive oxygen species (ROS) production and subsequent apoptosis in treated cells.

Metabolic Changes:

- Increased ROS Production : The treatment led to enhanced ROS levels, contributing to cell death .

- Mitochondrial Membrane Potential : Analysis indicated a deregulation of mitochondrial membrane potential in treated cells, further supporting the induction of apoptosis .

Study on Leukemic Cells

A comprehensive study examined the effects of this compound on leukemic cell lines:

- Cell Proliferation : Significant reductions in cell viability were noted after 48 hours of treatment. Morphological assessments indicated apoptotic characteristics such as chromatin condensation .

- Metabolomic Profiling : A detailed analysis identified numerous metabolites that were differentially regulated upon treatment with this compound. The results were visualized using heat maps and multivariate analysis techniques .

Table 1: Summary of Biological Activity

| Parameter | Observation |

|---|---|

| IC50 (mutant IDH1) | 100–150 nM |

| IC50 (leukemic cell lines) | ~2 μmol/mL |

| ROS Levels | Increased post-treatment |

| Apoptosis Induction | 17% apoptosis observed in treated cells |

| Metabolic Shift | From glycolysis to oxidative phosphorylation |

Implications for Cancer Treatment

The inhibition of IDH1 by this compound opens new avenues for therapeutic strategies targeting metabolic pathways in cancer. By reducing levels of 2-HG and shifting cellular metabolism, this compound not only impedes tumor growth but also enhances apoptosis in malignant cells. This dual action underscores its potential as a therapeutic agent in treating cancers associated with IDH mutations.

Analyse Des Réactions Chimiques

Biochemical Inhibition of Mutant IDH1

GSK864 exhibits nanomolar inhibitory activity against mutant IDH1 isoforms while sparing wild-type IDH1 and IDH2 enzymes . Key data include:

| Target | IC₅₀ (nM) | Selectivity Over WT IDH1/IDH2 |

|---|---|---|

| IDH1 R132C | 15 | >100-fold vs. WT IDH1 |

| IDH1 R132H | 9 | >100-fold vs. WT IDH1 |

| IDH1 R132G | 17 | >100-fold vs. WT IDH1 |

| WT IDH1 | 46 | N/A |

| IDH2 R140Q | >10,000 | >1,000-fold |

This compound reduces the oncometabolite 2-hydroxyglutarate (2-HG) in IDH1-mutant cells (e.g., HT-1080) with an IC₅₀ of 85 nM, while its inactive analog GSK990 shows no activity (>36,000 nM) .

Structural Insights and Binding Mechanisms

Crystallographic studies reveal this compound binds allosterically to the IDH1 dimer interface, stabilizing a closed conformation that prevents substrate (α-ketoglutarate) binding . Key features:

-

Binding Pocket : Formed by residues Ile128, Pro127, Trp124, Arg119, and Leu120 .

-

Allosteric Inhibition : Interaction with Seg-2 (a dynamic polypeptide segment) blocks the loop-to-helix transition required for catalysis .

-

Mechanism of Action : Competitive inhibition against α-ketoglutarate and mixed/non-competitive inhibition against NADPH .

Cellular and Transcriptomic Effects

In IDH1 R132H-mutant glioma cells, this compound reverses 2-HG-driven transcriptomic changes :

-

Pathway Modulation :

-

Functional Impact : Restores intracellular cholesterol levels and reduces sensitivity to stress inducers like thapsigargin .

Chemoproteomic Selectivity Profile

This compound’s analog, GSK321, demonstrated high selectivity for IDH1 in chemoproteomic studies :

Propriétés

IUPAC Name |

(7S)-1-[(4-fluorophenyl)methyl]-3-N-(4-methoxy-3,5-dimethylphenyl)-7-methyl-5-(1H-pyrrole-2-carbonyl)-4,6-dihydropyrazolo[4,3-c]pyridine-3,7-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31FN6O4/c1-17-12-21(13-18(2)25(17)41-4)34-27(38)24-22-15-36(28(39)23-6-5-11-33-23)16-30(3,29(32)40)26(22)37(35-24)14-19-7-9-20(31)10-8-19/h5-13,33H,14-16H2,1-4H3,(H2,32,40)(H,34,38)/t30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUCNNEYLFOQFSW-PMERELPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)NC(=O)C2=NN(C3=C2CN(CC3(C)C(=O)N)C(=O)C4=CC=CN4)CC5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1OC)C)NC(=O)C2=NN(C3=C2CN(C[C@]3(C)C(=O)N)C(=O)C4=CC=CN4)CC5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31FN6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of GSK864 and what are its downstream effects?

A1: this compound is an allosteric inhibitor specifically targeting mutant IDH1 [, , , , , , , ]. Mutant IDH1 reduces α-ketoglutarate (αKG) to 2-hydroxyglutarate (2HG), an oncometabolite. By inhibiting mutant IDH1, this compound reduces 2HG production. This, in turn, can impact epigenetic regulation, cellular proliferation, and potentially reverse the tumor-promoting effects of 2HG [, , , ].

Q2: How does this compound affect the tumor microenvironment?

A2: Research suggests that this compound can attenuate vascular-endothelial tube formation, a crucial step in angiogenesis, when applied to the secretome of IDH1 mutant fibrosarcoma cells. This suggests that this compound may hinder oncogenic angiogenesis stimulated by the tumor microenvironment [].

Q3: Does 2HG play a role in this compound's mechanism of action?

A3: Yes, studies show that exogenous 2HG can reverse the inhibitory effects of this compound on vascular-endothelial tube formation. This highlights the importance of 2HG in oncogenic angiogenesis and suggests that targeting both the mutant IDH1 enzyme and 2HG production may be necessary for effective treatment [].

Q4: What are the potential benefits of combining this compound with other epigenetic therapies?

A4: Research indicates that combining this compound with Belinostat, a histone deacetylase (HDAC) inhibitor, demonstrates synergistic effects against IDH1-mutant glioma cells. This combination induces cell cycle arrest and apoptosis, potentially through the activation of inflammatory and unfolded protein response pathways [, ].

Q5: Has this compound shown any off-target effects?

A5: Yes, one study identified this compound as a potent inhibitor of the efflux transporter ATP-binding cassette subfamily G member 2 (ABCG2) []. This off-target effect could potentially influence drug accumulation and efficacy in certain contexts.

Q6: What is the significance of identifying KDM6A/B as targets affected by this compound?

A6: Research shows that CRISPR/Cas9-mediated ablation of KDM6A and KDM6B genes mimics the effects of this compound in IDH1-mutant cells. This suggests that KDM6A/B, which are histone demethylases, might be downstream effectors of this compound's action [].

Q7: Has this compound been tested in in vivo models?

A7: Yes, this compound has shown efficacy in preclinical studies using orthotopic mouse models of IDH1-mutant glioma. Treatment with this compound alone, and in combination with Belinostat, resulted in decreased tumor growth and increased survival [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.